molecular formula C14H10ClF3O B8714110 1-(Chloromethyl)-4-(4-(trifluoromethyl)phenoxy)benzene CAS No. 111818-34-9

1-(Chloromethyl)-4-(4-(trifluoromethyl)phenoxy)benzene

Cat. No. B8714110
M. Wt: 286.67 g/mol
InChI Key: KZLJUTKKAOCAMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07910612B2

Procedure details

5.37 g 1H-Benzotriazole were dissolved in 10.9 ml thionyl chloride. The solution was diluted with dichloromethane to a total volume of 100 ml to obtain a 1.5 M solution of thionylchloride and 1H-Benzotriazole. 600 mg [4-(4-Trifluoromethyl-phenoxy)-phenyl]-methanol were dissolved in 50 ml dichloromethane. 1.86 ml of the above 1.5 M solution of thionylchloride and 1H-Benzotriazole were added. The reaction mixture was stirred at room temperature for three hours. The precipitate was filtered off through a pad of Na2SO4. The filtrate was evaporated in vacuo and the residue purified by flash chromatography on silica gel with the eluents n-heptane:ethyl acetate=1:2=>1:1 to obtain 613 mg 1-Chloromethyl-4-(4-Trifluoromethyl-phenoxy)-benzene.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:19])([F:18])[C:3]1[CH:17]=[CH:16][C:6]([O:7][C:8]2[CH:13]=[CH:12][C:11]([CH2:14]O)=[CH:10][CH:9]=2)=[CH:5][CH:4]=1.S(Cl)([Cl:22])=O.N1C2C=CC=CC=2N=N1>ClCCl>[Cl:22][CH2:14][C:11]1[CH:12]=[CH:13][C:8]([O:7][C:6]2[CH:16]=[CH:17][C:3]([C:2]([F:19])([F:18])[F:1])=[CH:4][CH:5]=2)=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
FC(C1=CC=C(OC2=CC=C(C=C2)CO)C=C1)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=NC2=C1C=CC=C2

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off through a pad of Na2SO4
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography on silica gel with the eluents n-heptane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClCC1=CC=C(C=C1)OC1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 613 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.